molecular formula C7H7BrClN B13933496 3-Bromo-6-chloro-2-ethylpyridine

3-Bromo-6-chloro-2-ethylpyridine

Cat. No.: B13933496
M. Wt: 220.49 g/mol
InChI Key: YKNZPUIXBOLJCE-UHFFFAOYSA-N
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Description

Pyridine, 3-bromo-6-chloro-2-ethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by bromine and chlorine atoms, respectively, and an ethyl group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-6-chloro-2-ethyl- typically involves halogenation and alkylation reactions. One common method is the bromination of 2-ethyl-6-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group selectively.

Types of Reactions:

    Substitution Reactions: Pyridine, 3-bromo-6-chloro-2-ethyl- can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Major Products Formed:

    Substitution: Formation of 3-methoxy-6-chloro-2-ethylpyridine.

    Oxidation: Formation of 3-bromo-6-chloro-2-ethylpyridine N-oxide.

    Reduction: Formation of this compound.

Scientific Research Applications

Pyridine, 3-bromo-6-chloro-2-ethyl- has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-6-chloro-2-ethyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions. The ethyl group can influence the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

    Pyridine, 3-bromo-2-ethyl-: Lacks the chlorine atom at the 6-position, which can affect its reactivity and biological activity.

    Pyridine, 6-chloro-2-ethyl-: Lacks the bromine atom at the 3-position, leading to different chemical properties and applications.

    Pyridine, 3-chloro-6-bromo-2-ethyl-: An isomer with reversed positions of bromine and chlorine, which can result in different reactivity patterns.

Uniqueness: Pyridine, 3-bromo-6-chloro-2-ethyl- is unique due to the specific arrangement of bromine, chlorine, and ethyl substituents on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-6-chloro-2-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNZPUIXBOLJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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